molecular formula C11H19F2NO2 B11874002 tert-Butyl (2,2-difluorocyclohexyl)carbamate

tert-Butyl (2,2-difluorocyclohexyl)carbamate

Cat. No.: B11874002
M. Wt: 235.27 g/mol
InChI Key: IDYCBSJTJKHNRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of 2,2-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

tert-Butyl (2,2-difluorocyclohexyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 246.26 g/mol

This compound features a tert-butyl group and a cyclohexyl moiety with two fluorine substitutions, which may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor for various enzymes, particularly proteases involved in viral replication and cellular signaling pathways.
  • Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against several viruses by disrupting their replication cycles.
  • Impact on Cell Signaling Pathways : The compound has been shown to affect key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

Activity Details
Antiviral Activity Inhibits replication of viruses such as HIV and influenza.
Enzyme Inhibition Targets proteases including those from enteroviruses.
Cell Cycle Regulation Modulates apoptosis and autophagy pathways.
Inflammatory Response Influences JAK/STAT signaling pathways related to immune responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the activity of enterovirus proteases with an IC50_{50} value indicating significant potency against viral strains .
  • Cellular Impact Studies : In vitro experiments revealed that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting potential applications in oncology .
  • Signaling Pathway Modulation : Research indicated that the compound could alter the activation states of key signaling proteins involved in cell survival and proliferation, offering insights into its role in managing diseases characterized by dysregulated cell growth .

Properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

tert-butyl N-(2,2-difluorocyclohexyl)carbamate

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-6-4-5-7-11(8,12)13/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

IDYCBSJTJKHNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1(F)F

Origin of Product

United States

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